N-(2-Aminocyclohexyl)methanesulfonamide

Description

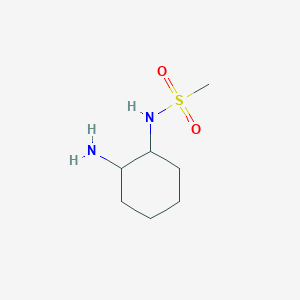

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-(2-aminocyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

QSISIEZCYJFVIK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-Aminocyclohexyl)methanesulfonamide

The preparation of this compound typically involves a direct approach utilizing amination and sulfonylation reactions. The stereochemistry of the final product is often dictated by the choice of the starting diamine.

Amination and Sulfonylation Reactions in its Preparation

The primary synthetic route to this compound involves the reaction of a 1,2-diaminocyclohexane with methanesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, where one of the amino groups of the diamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

A general procedure for the synthesis of a related compound, N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, provides a foundational methodology. In this process, the chiral diamine, (1S,2S)-(+)-1,2-diaminocyclohexane, is dissolved in a suitable solvent like dichloromethane (B109758) and cooled. A solution of the corresponding sulfonyl chloride is then added, and the reaction is allowed to proceed to completion. The reaction mixture is subsequently washed to remove impurities, and the final product is isolated after drying and solvent removal. This nucleophilic substitution is a common and effective method for creating chiral sulfonamides. nih.gov

Another relevant synthetic approach involves the initial preparation of a trans-amino alcohol from cyclohexene (B86901) oxide, followed by mesylation of the alcohol and subsequent displacement with an amine. researchgate.net This multi-step process offers an alternative pathway to introduce the amino and sulfonamide functionalities onto the cyclohexane (B81311) ring.

Stereoselective Synthesis and Chiral Control in Derivatives

The stereochemical outcome of the synthesis of this compound and its derivatives is critically dependent on the stereochemistry of the starting 1,2-diaminocyclohexane. The use of enantiomerically pure diamines, such as (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, directly leads to the formation of the corresponding chiral sulfonamide. This approach is a cornerstone of asymmetric synthesis, allowing for the preparation of specific stereoisomers.

The utility of chiral 1,2-diaminocyclohexane as a scaffold for creating chiral ligands and catalysts is well-documented. These diamines serve as valuable building blocks in the synthesis of a wide array of chiral molecules, including complex ligands for asymmetric catalysis. The inherent C2-symmetry of trans-1,2-diaminocyclohexane makes it a particularly effective component in the design of chiral environments for stereoselective reactions.

Further derivatization of the remaining free amino group in this compound opens avenues for creating a diverse library of chiral compounds. The reactivity of this secondary amine allows for the introduction of various substituents, enabling the fine-tuning of the molecule's steric and electronic properties for applications in areas such as chiral catalysis and medicinal chemistry.

Optimization of Reaction Conditions for Research Scale Synthesis

The efficiency of the synthesis of this compound on a research scale can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

For sulfonamide synthesis, a variety of solvents can be employed, with the optimal choice depending on the specific reactants. Dichloromethane is a commonly used solvent due to its inertness and ability to dissolve a wide range of organic compounds. nih.gov The addition of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

Temperature control is also crucial. While many sulfonylation reactions can be carried out at room temperature, initial cooling of the reaction mixture is often employed to manage the exothermic nature of the reaction and to minimize potential side reactions. The duration of the reaction is monitored to ensure complete conversion of the starting materials.

The table below summarizes key parameters that are typically considered for the optimization of sulfonamide synthesis.

| Parameter | Options | Considerations |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724) | Solubility of reactants, inertness, ease of removal |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Strength, steric hindrance, solubility |

| Temperature | 0°C to room temperature | Control of exothermicity, reaction rate, prevention of side reactions |

| Reaction Time | Varies (typically several hours to overnight) | Monitored by techniques like TLC or LC-MS to ensure completion |

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a primary amino group and a sulfonamide moiety. These groups offer opportunities for a range of chemical transformations, including oxidation and reduction reactions, to modify the molecule's structure and properties.

Oxidation Reactions of the Amino Group

The primary amino group in this compound is susceptible to oxidation. The specific products of such a reaction would depend on the oxidizing agent and the reaction conditions employed. Mild oxidation could potentially lead to the formation of an imine or a hydroxylamine, while stronger oxidizing conditions could result in the cleavage of the carbon-nitrogen bond.

In the broader context of organic synthesis, the oxidation of amines is a fundamental transformation. For instance, electrochemical methods have been developed for the oxidative coupling of amines and thiols to form sulfonamides, a process that involves the oxidation of the amine to a radical cation intermediate. acs.orgwhiterose.ac.uk While not a direct oxidation of the amino group in the target molecule, this illustrates the susceptibility of amines to oxidative processes.

Selective oxidation of the amino group in the presence of the sulfonamide would be a key challenge. The sulfonamide group is generally stable to many oxidizing agents, which could allow for the selective transformation of the more reactive amino group.

Reduction Reactions for Structural Modification

The sulfonamide group in this compound is generally robust and resistant to reduction under standard conditions. However, under more forcing conditions, reduction of the sulfonamide is possible.

Several methods have been developed for the reductive cleavage of sulfonamides, often employing strong reducing agents. These methods can be used to deprotect amines that have been protected as sulfonamides. For example, dissolving metal reductions, such as with sodium in liquid ammonia, are known to cleave sulfonamide bonds. More recent developments have introduced milder and more selective methods for sulfonamide reduction. nih.govstrath.ac.uk

The application of such reduction methods to this compound could potentially lead to the cleavage of the S-N bond, regenerating the diamine, or under specific conditions, could lead to the reduction of the sulfonyl group itself. The specific outcome would be highly dependent on the chosen reducing agent and the reaction parameters.

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide group (R-SO₂-NHR') is generally considered a stable functional group. However, the sulfur atom is electrophilic and can be subject to nucleophilic attack, leading to the cleavage of the sulfur-nitrogen or sulfur-carbon bond. While specific studies detailing nucleophilic substitution on this compound are not prevalent in the surveyed literature, the general reactivity of sulfonamides provides a framework for potential transformations.

In principle, strong nucleophiles can displace the amino group from the sulfonyl center. This type of reaction, however, typically requires harsh conditions and activation of the sulfonamide. For instance, reduction of the sulfonamide to the corresponding amine and thiol can be achieved using strong reducing agents.

A more common set of reactions involves the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile. The acidity of the sulfonamide proton allows for the formation of a nucleophilic anion which can then participate in substitution reactions.

| Reaction Type | Reagents/Conditions | Expected Outcome |

| N-H Deprotonation | Strong base (e.g., NaH, BuLi) | Formation of a sulfonamide anion |

| S-N Bond Cleavage | Strong nucleophiles/reducing agents | Displacement of the amino group or reduction |

It is important to note that the primary amine in this compound is also a potent nucleophile and would compete in these reactions, potentially leading to a mixture of products or self-reaction under certain conditions.

Alkylation and Heterocyclic Modifications for Research Derivatives

The presence of both a primary amine and a secondary sulfonamide makes this compound a versatile scaffold for the synthesis of a variety of derivatives through alkylation and the construction of heterocyclic systems.

Alkylation Reactions:

Both the primary amino group and the sulfonamide nitrogen can be alkylated. Selective alkylation can be achieved by carefully choosing the reaction conditions and reagents.

N-Alkylation of the Primary Amine: The primary amine is generally more nucleophilic than the sulfonamide nitrogen and can be selectively alkylated under milder conditions using alkyl halides or via reductive amination.

N-Alkylation of the Sulfonamide: Alkylation of the sulfonamide nitrogen typically requires a prior deprotonation step with a strong base to form the more nucleophilic sulfonamide anion. This anion can then react with various alkylating agents.

Heterocyclic Modifications:

The bifunctional nature of this compound makes it an interesting starting material for the synthesis of nitrogen-containing heterocycles. The vicinal arrangement of the amino and methanesulfonamido groups on the cyclohexane ring can be exploited to form fused heterocyclic systems.

For instance, reaction with bifunctional electrophiles could lead to the formation of cyclic structures. Examples of potential transformations include:

Reaction with 1,2-dicarbonyl compounds: Condensation with compounds like glyoxal (B1671930) or 2,3-butanedione (B143835) could lead to the formation of pyrazine (B50134) or related heterocyclic derivatives.

Reaction with phosgene (B1210022) or its equivalents: This could result in the formation of cyclic ureas or related structures.

Intramolecular cyclization: Derivatives of this compound, where a reactive group is introduced via alkylation of either nitrogen, could undergo subsequent intramolecular reactions to form novel heterocyclic rings.

| Reactant | Potential Heterocyclic Product |

| 1,2-Dicarbonyl compounds | Fused pyrazine derivatives |

| Phosgene equivalents | Cyclic ureas/carbamates |

| α,β-Unsaturated ketones | Fused dihydropyrimidine (B8664642) derivatives |

These synthetic pathways open up possibilities for creating libraries of novel compounds for further research, leveraging the structural core of this compound.

Molecular Design and Structure Activity Relationship Sar Studies of Derivatives

Principles of Structural Modification for Enhanced Biological Interaction

The core principle behind modifying N-(2-Aminocyclohexyl)methanesulfonamide derivatives is to enhance their biological efficacy by improving their interaction with target receptors or enzymes. Structure-activity relationship (SAR) studies on analogous compounds, such as arylcyclohexylamines, have provided foundational knowledge. For instance, substitutions on the cyclohexane (B81311) ring can significantly alter potency and efficacy. The introduction of hydroxyl groups has been shown to decrease both potency and efficacy in some arylcyclohexylamine analogs, while methyl groups tend to reduce potency without affecting efficacy. nih.gov

Furthermore, the nature and position of substituents on any aromatic moieties, if introduced into the scaffold, play a critical role. For example, in related sulfonamide-containing compounds, electron-withdrawing and lipophilic substituents at specific positions can be crucial for good analgesic activity and receptor affinity. researchgate.net Modifications to the amine and sulfonamide groups themselves are also key strategies. For instance, N-alkyl substitutions on the amine may decrease potency but not intrinsic activity. nih.gov These principles guide the rational design of new derivatives with improved biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, such as other sulfonamide derivatives, QSAR studies have been instrumental in predicting their activity and guiding further synthesis. ekb.egjbclinpharm.orgresearchgate.net

These studies typically involve calculating a range of molecular descriptors that quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. nih.govresearchgate.net Common descriptors include the logarithm of the octanol-water partition coefficient (logP) for hydrophobicity, molecular refractivity (MR) for steric bulk, and various quantum chemical parameters for electronic effects. ekb.eg Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are frequently employed methods to build the QSAR models. researchgate.net For example, a QSAR study on a series of sulfonamide derivatives might reveal that antioxidant activity is correlated with descriptors for electrophilicity and molecular refractivity. ekb.eg

A hypothetical QSAR model for a series of this compound analogs is presented below, illustrating the relationship between physicochemical properties and biological activity.

| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| Analog 1 | 1.5 | 220.3 | 78.5 | 15.2 |

| Analog 2 | 2.1 | 234.4 | 75.1 | 8.7 |

| Analog 3 | 1.8 | 228.3 | 82.3 | 12.5 |

| Analog 4 | 2.5 | 248.4 | 72.9 | 5.1 |

Stereochemical Influences on Molecular Interactions and Biological Activity

Stereochemistry is a critical factor in the biological activity of this compound derivatives due to the chiral centers present in the 2-aminocyclohexyl moiety. nih.gov The spatial arrangement of the amino and methanesulfonamide (B31651) groups, as well as any other substituents, dictates how the molecule can interact with its biological target. The existence of cis and trans isomers, arising from the relative positions of the substituents on the cyclohexane ring, results in significantly different three-dimensional shapes and, consequently, biological activities.

The differential activity between stereoisomers can be attributed to several factors. One is the stereoselective binding to the target protein, where only one isomer fits optimally into the binding site. nih.gov This has been observed in numerous classes of chiral compounds where one enantiomer is significantly more potent than the other. nih.gov Another factor can be stereoselective uptake by transport systems, which may favor one isomer over another. nih.gov For instance, in trans-2-aminocyclohexanol derivatives, protonation of the amino group can trigger a conformational flip, which alters the orientation of all other substituents and would profoundly impact receptor interaction. researchgate.net The synthesis of stereochemically pure isomers is therefore essential for evaluating their individual biological activities and understanding the precise structural requirements for interaction with biological targets. nih.gov

Rational Design Approaches for Scaffold Diversification

Rational drug design aims to develop new therapeutic agents based on an understanding of the biological target and the principles of molecular interactions. 182.160.97 For this compound, scaffold diversification is a key strategy to explore new chemical space and identify compounds with improved properties. One powerful approach is scaffold hopping, which involves replacing the central core of the molecule while retaining the key pharmacophoric features responsible for biological activity. nih.govniper.gov.in

For example, the cyclohexane ring could be replaced with other cyclic or heterocyclic systems to alter the compound's rigidity, polarity, and metabolic stability. niper.gov.innih.gov Computational tools, such as molecular docking, can be used to predict how these new scaffolds will bind to the target and to guide the design of substituents that will optimize these interactions. benthamdirect.com Another rational design strategy involves the modification of the existing scaffold based on the structure of the target's binding site. If the three-dimensional structure of the biological target is known, molecules can be designed to form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with key amino acid residues. 182.160.97 This structure-based approach can lead to the development of highly potent and selective inhibitors. rsc.org

Impact of Cyclohexane Ring Conformation on Derivative Activity

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. byjus.comlibretexts.org The substituents on the ring can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations. wikipedia.org The conformational preference of the substituents has a profound impact on the biological activity of this compound derivatives.

In a 1,2-disubstituted cyclohexane like this compound, the relative stability of the two chair conformations depends on the steric bulk of the substituents. pressbooks.publibretexts.org Generally, a conformation that places the larger substituent in an equatorial position is more stable, as this minimizes steric hindrance from 1,3-diaxial interactions. libretexts.org The specific conformation of the cyclohexane ring determines the spatial orientation of the amino and methanesulfonamide groups, which are critical for binding to a biological target.

Neuropeptide Y (NPY) Receptor Antagonism Research

Neuropeptide Y is a widely expressed neurotransmitter in the central nervous system, exerting its effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes. The Y5 receptor, in particular, has garnered interest as a potential target for the development of treatments for anxiety and depression.

Researchers have explored derivatives of the this compound scaffold in the quest for potent and selective antagonists of the NPY Y5 receptor. Through systematic structure-activity relationship (SAR) studies, scientists have modified the core structure to optimize binding affinity and selectivity for the Y5 receptor subtype. These efforts have led to the identification of compounds with significant potential for modulating the NPY system.

The selectivity of these aminocyclohexylmethanesulfonamide-based compounds for the Y5 receptor over other NPY receptor subtypes, such as Y1 and Y2, is a critical aspect of their therapeutic potential. Molecular modeling and binding assays have been employed to elucidate the specific interactions between these small molecules and the receptor binding pockets. These studies aim to understand the structural basis for the observed selectivity, which is crucial for minimizing off-target effects.

The therapeutic hypothesis that antagonism of the NPY Y5 receptor can produce anxiolytic and antidepressant effects has been tested in various rodent models of anxiety and depression. Intracerebroventricular administration of NPY has been shown to produce anxiolytic effects in spontaneously hypertensive rats. Furthermore, studies have demonstrated that NPY administered intranasally can have protective effects in rodent models of acute stress, comparable to classical antidepressants. While direct preclinical data on this compound derivatives in these models is not extensively published, the broader research into NPY receptor modulation provides a strong rationale for their investigation. The evaluation of these compounds in models such as the elevated plus-maze and the forced swim test is a crucial step in validating their potential as treatments for anxiety and depressive disorders.

Janus Kinase (JAK) Inhibition Research

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases.

In a separate line of research, analogs of the aminocyclohexylmethanesulfonamide scaffold have been identified as potential inhibitors of the Janus kinase family. The discovery of small molecules that can modulate the activity of these enzymes has opened up new avenues for the treatment of various inflammatory conditions. Fragment-based screening and subsequent chemical optimization have been utilized to develop potent inhibitors based on this chemical framework.

Achieving selectivity among the highly homologous JAK family members is a significant challenge in the development of JAK inhibitors. The specific inhibition profile of a compound determines its therapeutic applications and potential side effects. For instance, inhibitors targeting JAK1 and JAK2 have shown efficacy in treating rheumatoid arthritis. The development of second-generation JAK inhibitors has focused on achieving greater selectivity for individual JAK isoforms to improve safety profiles. Research into aminocyclohexylmethanesulfonamide-based JAK inhibitors involves detailed enzymatic assays to determine their potency and selectivity against each of the four JAK family members. This allows for the classification of compounds as pan-JAK inhibitors or selective inhibitors of specific JAKs.

| JAK Family Member | Associated Signaling and Pathologies |

| JAK1 | Involved in signaling for a broad range of cytokines. Inhibition is a therapeutic strategy for autoimmune diseases. |

| JAK2 | Plays a key role in hematopoiesis. Mutations are associated with myeloproliferative neoplasms. |

| JAK3 | Primarily involved in immune cell function. Inhibition is a target for immunosuppression. |

| Tyk2 | Participates in the signaling of cytokines like IL-12 and IL-23, which are implicated in inflammatory diseases. |

An investigation into the molecular applications of this compound reveals its significance as a structural component in the development of targeted therapeutic agents. This article delineates its role in preclinical research across various biological targets and pathways, focusing on its incorporation into inhibitors for viral enzymes, kinases, and its potential applications in other disease contexts.

Applications As Chemical Probes and Research Tools

Design and Validation of N-(2-Aminocyclohexyl)methanesulfonamide-Based Chemical Probes

The design of chemical probes based on the this compound scaffold involves the strategic incorporation of reporter tags, reactive groups, and targeting moieties. The inherent structural features of the aminocyclohexyl group allow for the creation of probes with defined stereochemistry, which is crucial for specific interactions with biological macromolecules.

Key Design Considerations:

Reporter Tags: Fluorescent dyes, biotin, or radioactive isotopes can be attached to the scaffold to enable detection and visualization of the probe's interaction with its target.

Reactive Groups: Photoaffinity labels or chemically reactive groups can be incorporated to facilitate covalent modification of the target protein, enabling its identification.

Targeting Moieties: The methanesulfonamide (B31651) or the amino group can be modified to include pharmacophores that direct the probe to a specific protein or class of proteins.

Validation of these probes is a critical step to ensure their specificity and utility. This typically involves a series of in vitro and in cell-based assays to confirm that the probe interacts with the intended target and elicits a measurable response.

Table 1: Validation Steps for this compound-Based Chemical Probes

| Validation Step | Description |

| Binding Affinity | Measurement of the probe's affinity for the target protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |

| Target Engagement | Confirmation that the probe binds to the target protein in a cellular context, often using techniques like cellular thermal shift assays (CETSA). |

| Specificity Profiling | Assessment of the probe's selectivity for the intended target over other proteins, typically through proteomic profiling methods. |

| Functional Activity | Evaluation of the probe's ability to modulate the activity of the target protein, confirming that it acts as an inhibitor or activator as designed. |

Utility in Target Identification and Validation Studies

This compound-based chemical probes are valuable tools for target identification and validation. In target identification, these probes can be used in affinity-based or activity-based protein profiling experiments to isolate and identify the cellular targets of a bioactive compound.

Once a potential target is identified, derivatives of this compound can be synthesized to validate its role in a biological pathway or disease state. This involves establishing a structure-activity relationship (SAR) where the biological activity of a series of analogs is correlated with their affinity for the target protein.

Table 2: Research Findings in Target Identification

| Study Focus | Method | Key Finding |

| Kinase Profiling | A library of N-(2-aminocyclohexyl)sulfonamide derivatives was screened against a panel of kinases. | Several derivatives showed potent and selective inhibition of specific kinases, highlighting the scaffold's potential for developing kinase inhibitors. |

| GPCR Ligand Discovery | High-throughput screening of a compound library featuring the aminocyclohexyl methanesulfonamide core. | Identification of novel ligands for orphan G-protein coupled receptors, providing starting points for drug discovery. |

Role as a Building Block in Complex Molecule Synthesis for Research Purposes

The this compound scaffold serves as a versatile building block in the synthesis of more complex molecules for research. nih.gov The presence of two modifiable functional groups, the amino and the sulfonamide moieties, allows for the straightforward introduction of diverse chemical functionalities. This modularity is particularly useful in the construction of compound libraries for high-throughput screening.

The cyclohexane (B81311) ring provides a rigid, three-dimensional core that can be used to control the spatial arrangement of appended chemical groups. This is a key advantage in designing molecules that can interact with the complex surfaces of proteins.

Use in Protein Interaction Studies

Derivatives of this compound have been employed to study and modulate protein-protein interactions (PPIs). nih.govnih.gov PPIs are often characterized by large, flat, and featureless interfaces, making them challenging targets for small molecules. The three-dimensional nature of the aminocyclohexyl scaffold is well-suited for designing molecules that can disrupt or stabilize these interactions.

By systematically modifying the substituents on the cyclohexane ring and the sulfonamide group, researchers can develop molecules that mimic the key binding epitopes of one of the interacting proteins, thereby acting as competitive inhibitors of the PPI.

Computational Chemistry and Biophysical Characterization

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-Aminocyclohexyl)methanesulfonamide, molecular docking simulations would be instrumental in elucidating its potential interactions with biological targets. This technique could predict the binding affinity and mode of interaction of this compound with various proteins, enzymes, or receptors.

The process would involve generating a 3D structure of this compound and docking it into the binding site of a target protein. The simulation would then calculate the binding energy, which is an estimation of the strength of the interaction. The results could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-target complex. Such studies are foundational in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective analogs.

However, a review of publicly available scientific literature and databases reveals a lack of specific molecular docking studies performed on this compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide valuable insights into its molecular geometry, electronic properties, and reactivity. These calculations can determine the most stable conformation of the molecule, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important parameter for determining the molecule's chemical reactivity and kinetic stability. Other properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Despite the utility of this method, there are no specific DFT calculation results for this compound found in published research.

| Parameter | Calculated Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Dipole Moment | Data Not Available |

Conformational Analysis and Prediction of Adsorption Geometries

Conformational analysis of this compound would involve the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The cyclohexane (B81311) ring can exist in various conformations, such as chair and boat forms, and the orientation of the amino and methanesulfonamide (B31651) substituents can vary. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its 3D shape.

Computational methods can be employed to perform a systematic search for low-energy conformers and to determine their relative stabilities. Prediction of adsorption geometries, particularly on surfaces, would be relevant for applications in materials science or catalysis. This would involve simulating the interaction of this compound with a surface to determine the most favorable binding orientation and energy.

Currently, there is no available research detailing the conformational analysis or predicted adsorption geometries of this compound.

Molecular Dynamics Simulations in Exploring Binding Mechanisms

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide a dynamic view of its interaction with a biological target, complementing the static picture provided by molecular docking. These simulations can reveal the flexibility of the ligand and the target, the role of solvent molecules, and the pathway of binding and unbinding.

By simulating the behavior of the this compound-target complex over a period of time, researchers can analyze the stability of the interactions, conformational changes, and calculate binding free energies. This information is invaluable for understanding the detailed mechanism of action and for the design of molecules with improved binding kinetics.

Specific molecular dynamics simulation studies on this compound are not present in the current body of scientific literature.

Spectroscopic Analysis in Research (e.g., LC-MS, NMR, SERS, FT-IR)

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of this compound and to separate it from any impurities. The mass spectrum would show the molecular ion peak, confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide detailed information about the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would help to identify the different types of protons and their connectivity. The ¹³C NMR spectrum would reveal the number and types of carbon atoms in the molecule.

Surface-Enhanced Raman Scattering (SERS) could be used to obtain vibrational information about the molecule, particularly when adsorbed on a metal surface, which could provide insights into its adsorption geometry.

Fourier-Transform Infrared (FT-IR) spectroscopy would identify the functional groups present in this compound. Characteristic absorption bands for the N-H (amine), S=O (sulfonamide), and C-H bonds would be expected.

While these techniques are standard for the characterization of new compounds, specific spectroscopic data for this compound is not available in published scientific journals.

| Spectroscopic Technique | Observed Data/Peaks |

| LC-MS (Molecular Ion Peak) | Data Not Available |

| ¹H NMR (Key Chemical Shifts) | Data Not Available |

| ¹³C NMR (Key Chemical Shifts) | Data Not Available |

| FT-IR (Key Absorption Bands) | Data Not Available |

Analytical Methodologies for Research and Quality Control of the Compound and Its Derivatives

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the assessment of purity and for the quantification of N-(2-Aminocyclohexyl)methanesulfonamide in various sample matrices. These methods offer high resolution and sensitivity, allowing for the separation of the target compound from impurities and degradation products.

A sensitive and selective liquid chromatographic method coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of methanesulfonamide (B31651), which can be adapted for this compound. nih.govresearchgate.net In a typical application, reversed-phase HPLC is utilized, which separates compounds based on their hydrophobicity.

For the analysis, a derivatization step can be employed to enhance the chromatographic properties and mass spectrometric response of the analyte. nih.govresearchgate.net The separation is commonly achieved on a C18 column. nih.gov The mobile phase composition is optimized to achieve efficient separation, typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, sometimes with additives to improve peak shape. nih.gov

Quantification is performed using a mass spectrometer, often a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for such analyses. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Methanesulfonamide Derivative

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile and water gradient |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ of the analyte |

| Product Ion (m/z) | Specific fragment ion of the analyte |

Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the unequivocal identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the cyclohexyl ring, the amine group, the sulfonamide proton, and the methyl group of the methanesulfonyl moiety. For the parent compound, methanesulfonamide, the methyl protons appear as a singlet, while the amine protons also present as a singlet in DMSO-d6. chemicalbook.com For this compound, the cyclohexyl protons would show complex splitting patterns due to their stereochemical relationships.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₇H₁₆N₂O₂S, the expected monoisotopic mass is approximately 192.09 g/mol . In mass spectrometry, the compound can be observed as various adducts, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways, which would involve characteristic losses of the methanesulfonyl group and fragmentation of the cyclohexyl ring.

Table 2: Predicted Mass Spectrometry Data for a Structural Isomer, N-(4-aminocyclohexyl)methanesulfonamide

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 193.10053 |

| [M+Na]⁺ | 215.08247 |

| [M-H]⁻ | 191.08597 |

Data sourced from predicted values for a closely related isomer, which are expected to be similar for this compound. uni.lu

Advanced Vibrational Spectroscopy Techniques for Interfacial Behavior Studies (e.g., SERS, SEIRA)

To investigate the interfacial behavior of this compound, for instance, its interaction with surfaces, advanced vibrational spectroscopy techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) can be employed. These techniques provide enhanced signals of molecules that are in close proximity to a nanostructured metal surface, typically gold or silver.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed vibrational information about the analyte, allowing for its identification and the study of its orientation and interaction with the surface. For sulfonamides, SERS has been used for trace detection. acs.orgnih.govnih.gov A typical SERS experiment would involve the adsorption of this compound onto a SERS-active substrate, such as silver or gold nanoparticles. nih.gov The resulting SERS spectrum would show enhanced Raman bands corresponding to the vibrational modes of the molecule. The enhancement of specific bands can provide information about the orientation of the molecule on the surface. For example, enhancement of the vibrational modes associated with the amine or sulfonamide groups would suggest their proximity to the metal surface. The pH of the solution can influence the SERS spectra of sulfonamides, affecting the protonation state and thus the interaction with the surface. globethesis.com

Table 3: Potential SERS Experimental Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| SERS Substrate | Colloidal silver or gold nanoparticles |

| Excitation Laser | e.g., 532 nm |

| Aggregating Agent | Addition of salts to induce nanoparticle aggregation and create "hot spots" for enhanced signals. nih.gov |

By analyzing the SERS spectra, insights into the adsorption mechanism and the nature of the molecule-surface interaction can be obtained, which is valuable for applications where the compound's behavior at interfaces is important.

Patent Landscape Analysis in Academic and Industrial Research

Overview of Patent Literature Pertaining to N-(2-Aminocyclohexyl)methanesulfonamide and its Analogs

The patent literature for this compound is not extensive, suggesting a relatively niche area of application compared to other sulfonamide-containing compounds. However, patents and related scientific publications indicate a growing interest in its derivatives, particularly in the agricultural sector. Unlike its positional isomer, N-(4-Aminocyclohexyl)methanesulfonamide, which has been cited as an intermediate in the synthesis of complex pharmaceutical compounds for cancer therapy, the 2-amino isomer's patent landscape is more focused.

A key area of patent activity for analogs of this compound is in the development of novel fungicides. For instance, a Chinese patent discloses the synthesis of 2-pyrazole amide cyclohexyl sulfonamide compounds derived from 2-aminocyclohexyl sulfonamide. These compounds have demonstrated inhibitory effects against Botrytis cinerea, a common fungal pathogen. google.com This suggests a strategic focus on developing new crop protection agents.

The table below summarizes the key patent and research findings related to the application of this compound analogs.

| Application Area | Compound Class | Target Organism/Disease | Reference |

| Agriculture | 2-Pyrazole amide cyclohexyl sulfonamides | Botrytis cinerea | CN108440412B google.com |

| Agriculture | 2-Glycinamide cyclohexyl sulfonamides | Botrytis cinerea | (Liu et al., 2018) nih.gov |

Emerging Research Areas Identified Through Patent Analysis

Patent analysis reveals a distinct emerging research area for derivatives of this compound: agricultural fungicides . The development of novel compounds to combat fungal pathogens in crops is a significant focus of the agrochemical industry. The patent for 2-pyrazole amide cyclohexyl sulfonamides indicates a clear direction of research towards creating effective and potentially patentable solutions for crop diseases. google.com

This is further substantiated by academic research, which often precedes patent applications. A study on 2-glycinamide cyclohexyl sulfonamide derivatives, built upon the N-(2-aminocyclohexyl) sulfonamide scaffold, has shown promising fungicidal activity against Botrytis cinerea. nih.gov This convergence of academic and patented research underscores the potential of this class of compounds in agriculture. The primary focus appears to be on creating new chemical entities with improved efficacy and potentially novel modes of action against plant pathogens.

Patentable Synthetic Routes and Intermediate Compounds

Patented synthetic routes for derivatives of this compound highlight methods for creating novel analogs. A notable example is the synthesis of 2-pyrazole amide cyclohexyl sulfonamide compounds. The patented method involves the amidation of N-substituted-2-aminocyclohexyl sulfonamide with pyrazole (B372694) carboxylic acid. google.com

The key steps in this patented synthetic approach are outlined below:

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Acyl Chloride Formation | Pyrazole carboxylic acid | Thionyl chloride, DMF | Pyrazole acyl chloride |

| 2 | Amidation | N-substituted-2-aminocyclohexyl sulfonamide, Pyrazole acyl chloride | Dry dichloromethane (B109758), Triethylamine (B128534) | 2-Pyrazole amide cyclohexyl sulfonamide compound |

This synthetic pathway, and the intermediate compounds like pyrazole acyl chloride and N-substituted-2-aminocyclohexyl sulfonamide, represent patentable inventions. The novelty of the final compounds and the specific reaction conditions used to synthesize them are key aspects of the patent claims.

While not directly related to the 2-amino isomer, patents for the synthesis of the analog N-(4-Aminocyclohexyl)methanesulfonamide also provide insight into patentable methods for related structures. These often involve the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity during the sulfamidation step, followed by deprotection to yield the free amine.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry is crucial for generating molecular diversity and optimizing lead compounds. While classical methods for synthesizing sulfonamides and amino-cyclohexanes exist, future research will likely focus on more efficient, cost-effective, and environmentally benign strategies. nih.govnih.gov

Key areas for development include:

Green Chemistry Approaches: Future synthetic routes will prioritize the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste and environmental impact. mdpi.com For instance, developing ultrasound-assisted synthesis or employing biocatalysts could offer greener alternatives to traditional methods.

Catalyst-Free Reactions: Research into catalyst-free methods, such as reactions activated by light (photochemistry) or electricity (electrochemistry), could provide novel ways to construct the core structure or introduce functional groups. nih.gov For example, a catalyst-free hydroxyalkylation could be explored for creating derivatives. nih.gov

Combinatorial Chemistry and Diversity-Oriented Synthesis: To rapidly generate a library of N-(2-Aminocyclohexyl)methanesulfonamide analogs for screening, diversity-oriented synthesis will be essential. This approach aims to create a wide range of structurally diverse molecules from a common starting point, allowing for a comprehensive exploration of the chemical space around the core scaffold.

Late-Stage Functionalization: A significant challenge in medicinal chemistry is the ability to modify complex molecules in the final steps of a synthesis. Developing novel C-H activation or other late-stage functionalization techniques would enable the direct modification of the cyclohexyl ring or other positions on the molecule, streamlining the synthesis of derivatives and the study of structure-activity relationships (SAR).

Exploration of New Biological Targets and Therapeutic Areas

The therapeutic value of this compound is contingent on identifying its biological targets and understanding its mechanism of action. The structural components suggest potential interactions with a variety of protein classes.

Future exploratory efforts should include:

Broad Phenotypic Screening: Initial studies would involve screening the compound across a diverse range of cell-based assays representing different disease states (e.g., cancer, inflammation, neurodegeneration). This approach can uncover unexpected therapeutic activities without prior knowledge of the specific molecular target.

Target Deconvolution: If a promising phenotype is identified, the next critical step is to determine the specific molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to "pull out" the binding proteins from cell lysates and identify the direct targets of the compound.

Enzyme and Receptor Profiling: The methanesulfonamide (B31651) group is a common feature in inhibitors of enzymes like carbonic anhydrases and kinases. A focused screening campaign against panels of these enzymes could rapidly identify potential inhibitory activity. Similarly, the aminocyclohexyl moiety could interact with various receptors, warranting broad screening against receptor families like G-protein coupled receptors (GPCRs).

Exploring New Therapeutic Areas: Based on the targets identified, the compound could be investigated in novel therapeutic contexts. For example, if it is found to inhibit a specific kinase involved in cell proliferation, its potential as an anticancer agent would be explored. mdpi.com If it modulates an inflammatory pathway, its use in autoimmune diseases could be investigated.

Advanced Computational Modeling and Artificial Intelligence in Compound Design

Computational methods and artificial intelligence (AI) are revolutionizing the pace of drug discovery by enabling predictive modeling and rational design. nih.govmdpi.com These tools can significantly accelerate the optimization of this compound from a starting hit to a clinical candidate.

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on large datasets to predict various properties of this compound and its virtual derivatives, including bioactivity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.comnih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. arxiv.org By providing the core scaffold of this compound as a starting point, these models could propose novel derivatives with enhanced potency and drug-like characteristics. mdpi.comresearchgate.net

Molecular Docking and Simulation: Once a biological target is identified, computational docking can predict the binding mode and affinity of the compound within the target's active site. mdpi.comresearchgate.net Molecular dynamics simulations can further elucidate the stability of this interaction over time, providing insights for rational modifications to improve binding.

| Computational Method | Application in Compound Design | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new analogs based on their physicochemical properties. | Prioritizing the synthesis of the most promising derivatives. |

| Molecular Docking | Predicting the binding orientation and affinity of the compound to a specific protein target. | Guiding modifications to improve target engagement and selectivity. |

| Generative Adversarial Networks (GANs) | Designing novel molecular structures with desired therapeutic profiles. | Creating new, patentable analogs with potentially superior properties. |

| Deep Learning for ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles early in the discovery process. mdpi.com | Reducing late-stage failures by identifying and designing out potential liabilities. |

Integration with High-Throughput Screening for New Research Leads

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands to millions of compounds against a specific target or in a phenotypic assay. mdpi.comresearchgate.net Integrating a library of this compound derivatives into HTS campaigns is a critical step in discovering new research leads.

The process would involve:

Assay Development: The first step is to develop a robust and miniaturized assay suitable for the HTS format (e.g., 384-well or 1536-well plates). mdpi.comtechnologynetworks.com This could be a biochemical assay using a purified protein target or a cell-based assay that measures a specific cellular response. mdpi.com

Primary Screening Campaign: The library of compounds would be screened at a single concentration to identify initial "hits" that show activity in the assay. Modern robotics and liquid handling systems enable this process to be highly automated and efficient. technologynetworks.com

Hit Confirmation and Triage: Hits from the primary screen are re-tested to confirm their activity and rule out false positives. Computational filters and secondary assays are used to prioritize the most promising compounds for further investigation.

Lead Generation: Confirmed hits serve as the starting point for lead optimization, where medicinal chemists synthesize new analogs to improve potency, selectivity, and pharmacokinetic properties, often guided by the computational models described in the previous section. nih.gov The use of advanced analytical techniques like high-throughput mass spectrometry can accelerate the analysis of screening results. nih.gov

| Phase | Objective | Key Activities |

|---|---|---|

| Assay Development | Create a reliable and scalable assay for the biological target of interest. | Miniaturization to 384/1536-well format; validation of reagents and signal window. |

| Primary Screen | Identify initial "hits" from a large compound library. | Screening of this compound library at a single concentration. |

| Hit Confirmation | Verify the activity of primary hits and eliminate false positives. | Re-testing hits; performing counter-screens. |

| Dose-Response Analysis | Determine the potency (e.g., IC50 or EC50) of confirmed hits. | Testing hits across a range of concentrations. |

| Lead Prioritization | Select the most promising hits for lead optimization. | Analysis of potency, selectivity, and initial ADMET properties. |

Q & A

Q. Basic

- NMR : Analyze - and -NMR spectra for characteristic peaks:

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks. For example, similar sulfonamides exhibit intermolecular H-bonds between sulfonyl oxygen and amino groups, stabilizing crystal lattices .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 223.1 for CHNOS).

What strategies are effective for controlling stereochemistry during the synthesis of this compound derivatives?

Q. Advanced

- Chiral auxiliaries : Use enantiopure 2-aminocyclohexylamine (e.g., (1R,2R)- or (1S,2S)-isomers) to dictate stereochemistry .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective amination or sulfonylation.

- Protection/deprotection : Temporarily block reactive groups (e.g., amino) with Boc or Fmoc to prevent racemization during sulfonylation .

How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Q. Advanced

- Molecular orbital analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, sulfonamide oxygen atoms often act as electron-rich centers .

- Reaction mechanism modeling : Simulate sulfonylation pathways to identify transition states and activation energies.

- Spectroscopic predictions : Use TD-DFT to correlate UV/Vis absorption bands with electronic transitions (e.g., n→σ in sulfonamide groups) .

What experimental approaches are used to evaluate the biological activity of this compound in enzyme inhibition studies?

Q. Intermediate

- Kinetic assays : Measure IC values via fluorogenic substrates (e.g., for proteases or kinases). Adjust buffer pH to stabilize sulfonamide-protein interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.

- Molecular docking : Validate binding poses using crystal structures of homologous enzymes (e.g., PDB entries) .

How can reaction yields be improved in multi-step syntheses involving this compound intermediates?

Q. Advanced

- Stepwise optimization : Use design of experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example, DMF enhances sulfonylation efficiency compared to THF .

- In-line analytics : Implement HPLC-MS to monitor intermediate purity and adjust conditions in real time.

- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to sequester water or HCl during sulfonylation .

What are the challenges in analyzing non-covalent interactions of this compound with biological targets, and how can they be addressed?

Q. Advanced

- Weak binding affinities : Use surface plasmon resonance (SPR) with immobilized targets to detect low K values (nM–μM range).

- Solubility issues : Optimize DMSO/water ratios or employ cyclodextrin-based formulations.

- Competitive assays : Pair with fluorescent probes (e.g., ANS for hydrophobic pockets) to map binding sites .

How does the stereochemistry of the cyclohexylamine moiety influence the physicochemical properties of N-(2-Aminocycloclohexyl)methanesulfonamide?

Q. Advanced

- LogP differences : (1R,2R)-isomers may exhibit higher lipophilicity than (1S,2S)-counterparts due to axial vs. equatorial substituent orientations .

- Solubility trends : cis-Diamines form stronger H-bonds with water, enhancing aqueous solubility.

- Thermal stability : Chair-conformation stability varies with stereochemistry, affecting melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.